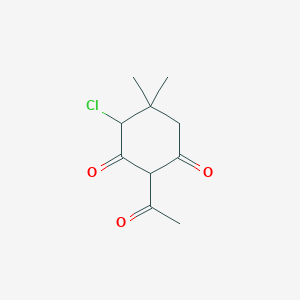

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione

Description

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes a cyclohexane ring substituted with acetyl, chloro, and dimethyl groups.

Properties

IUPAC Name |

2-acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-5(12)7-6(13)4-10(2,3)9(11)8(7)14/h7,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVFIYRNSPTPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(C(C1=O)Cl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Chlorination of Cyclohexane-1,3-dione Precursors

A foundational strategy involves constructing the 5,5-dimethyl-cyclohexane-1,3-dione core before introducing chlorine and acetyl groups. Source demonstrates the alkylation of 5-methyl-1,3-cyclohexanedione using iodomethane under basic conditions, yielding 2,5-dimethyl derivatives. Adapting this approach:

5,5-Dimethyl-cyclohexane-1,3-dione Synthesis :

Regioselective Chlorination :

- Introduce chlorine at position 4 using electrophilic chlorination agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

- Mechanism : The electron-withdrawing ketone groups activate position 4 for electrophilic attack, while the 5,5-dimethyl groups sterically hinder adjacent positions.

- Conditions : NCS (1.1 equiv) in dichloromethane at 0–25°C, catalyzed by Lewis acids (e.g., FeCl₃).

Acetylation at Position 2 :

- Generate the enolate of 4-chloro-5,5-dimethyl-cyclohexane-1,3-dione using a strong base (e.g., LDA or NaH) in THF.

- Quench with acetyl chloride to install the acetyl group.

- Conditions : −78°C, acetyl chloride (1.2 equiv), 2 h reaction time.

- Yield : Estimated 40–60% based on analogous carbamoylation reactions.

One-Pot Tandem Functionalization

An alternative route leverages tandem reactions to streamline synthesis. European Patent EP 0017195 B1 describes cyclohexane-1,3-dione derivatives prepared via sequential acylation and halogenation. For the target compound:

Simultaneous Chlorination and Acetylation :

Workup and Purification :

Optimization and Challenges

Regioselectivity Control

Achieving exclusive substitution at position 4 requires careful modulation of reaction conditions:

Side Reactions and Mitigation

- Over-Chlorination : Excess chlorinating agents may lead to di- or tri-chlorinated byproducts. Mitigated by using stoichiometric NCS and low temperatures.

- Acetyl Migration : The acetyl group may migrate to position 3 under acidic conditions. Avoided by maintaining neutral to basic pH during workup.

Industrial-Scale Production Constraints

Source highlights that this compound is a patent-protected compound, restricting commercial synthesis. Key industrial considerations include:

- Cost Efficiency : Substituting iodomethane with cheaper alkylating agents (e.g., dimethyl sulfate) for large-scale methylations.

- Solvent Recovery : DMF and chloroform require distillation for reuse, impacting process sustainability.

Analytical Characterization

Successful synthesis necessitates validation via:

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and can be utilized in the development of new synthetic pathways.

Biology

The compound has shown potential in biological research. It is investigated for its role in enzyme inhibition and protein interactions. Specifically, studies have focused on its antileishmanial activity against Leishmania donovani, where derivatives of this compound demonstrated significant growth inhibition at low concentrations (IC50 values) .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its derivatives are being studied for their potential as drug candidates targeting various diseases. The compound's mechanism of action involves interaction with specific molecular targets like enzymes and proteins, which can affect biochemical pathways crucial for disease progression .

Industry

The industrial applications include its use in developing new materials and chemical processes. The compound's unique properties make it suitable for creating specialized products in various sectors.

Antileishmanial Activity

A notable study highlighted the efficacy of this compound derivatives against Leishmania donovani. Results indicated that certain derivatives exhibited significant growth inhibition with IC50 values around 15 µM . This finding underscores the potential for developing new treatments for neglected tropical diseases.

Dipeptidyl Peptidase IV Inhibition

Another study investigated the inhibitory effects of this compound on Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The findings suggested that derivatives of this compound could serve as potential therapeutic agents for managing diabetes by enhancing insulin sensitivity .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione: This compound shares the cyclohexane-1,3-dione core structure but lacks the acetyl and chloro substituents.

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: This compound is similar but lacks the acetyl group.

Uniqueness

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is unique due to the presence of both acetyl and chloro groups on the cyclohexane ring. These substituents confer distinct chemical properties and reactivity, making the compound valuable for specific research applications and synthetic pathways.

Biological Activity

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione (ACD) is an organic compound with significant potential in various biological applications. With a molecular formula of C10H13ClO3 and a molecular weight of 216.66 g/mol, it has garnered attention for its unique structural properties and biological activities. This article explores the biological activity of ACD, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H13ClO3

- Molecular Weight: 216.66 g/mol

- CAS Number: 152868-76-3

Synthesis:

The synthesis of ACD typically involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione followed by acetylation. This process requires specific conditions to ensure high yield and purity, often involving bases to facilitate chlorination .

ACD exhibits biological activity primarily through its interaction with various enzymes and proteins. Its mechanism includes:

- Enzyme Inhibition: ACD can bind to the active site of specific enzymes, altering their conformation and inhibiting their activity. This has implications in metabolic pathways and disease processes.

- Reactive Oxygen Species (ROS) Production: Studies have shown that ACD can induce ROS production in certain cell types, which may contribute to its biological effects .

Antimicrobial Activity

ACD has been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antitumor Activity

Research indicates that ACD may possess antitumor properties. In a study involving cancer cell lines, ACD demonstrated cytotoxic effects, leading to cell death through apoptosis. The selectivity index (SI), which measures the compound's toxicity to normal cells versus cancer cells, was favorable .

Case Studies

-

Antileishmanial Activity:

- A study explored the efficacy of ACD derivatives against Leishmania donovani, the causative agent of leishmaniasis. Results indicated that certain derivatives exhibited significant growth inhibition at low concentrations (IC50 values), highlighting the potential for developing new treatments for neglected tropical diseases .

- DPP-4 Inhibition:

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antileishmanial | 15 | >10 |

| 5,5-Dimethyl-1,3-cyclohexanedione | Antitumor | 25 | <5 |

| 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione | Enzyme inhibition | 30 | >8 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of cyclohexane-1,3-dione derivatives often involves halogenation or condensation reactions. For example, chlorination of 5,5-dimethyl-1,3-cyclohexanedione in carbon tetrachloride yields dichloro derivatives via 1,2- or 1,4-addition pathways, with product ratios dependent on solvent polarity and reaction temperature . Recrystallization from ethanol is a common purification step to obtain high-purity crystals for structural analysis .

Q. How is the crystal structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Refinement protocols, such as riding models for hydrogen atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5Ueq(C)), ensure accurate bond-length and angle measurements. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy complement SC-XRD by confirming functional groups (e.g., acetyl or chloro substituents) .

Q. What safety protocols are recommended for handling halogenated cyclohexane-1,3-dione derivatives in laboratory settings?

- Methodological Answer : Halogenated compounds require strict safety measures, including fume hood use, personal protective equipment (PPE), and inert-atmosphere handling (e.g., nitrogen) during synthesis. Safety data sheets (SDS) emphasize validation of material compatibility with solvents like chloroform or ethyl acetate and disposal via approved chemical waste streams .

Advanced Research Questions

Q. How do steric and electronic effects govern the regioselectivity of chlorine addition to 5,5-dimethylcyclohexane-1,3-dione derivatives?

- Methodological Answer : Kinetic studies show that 1,2-addition of chlorine to dienes is sterically favored due to lower transition-state strain compared to 1,4-addition. Solvent polarity (e.g., chloroform vs. n-hexane) modulates electronic effects, with nonpolar solvents favoring 1,4-adducts . Computational modeling (e.g., DFT) can further quantify steric hindrance in transition states.

Q. What strategies resolve contradictions in product distributions reported for chlorination reactions of cyclohexane-1,3-dione derivatives?

- Methodological Answer : Discrepancies in product ratios (e.g., 2:3 vs. 94% selectivity) arise from differences in reaction conditions (e.g., temperature, solvent). Reproducibility requires strict control of variables, such as low-temperature crystallization to isolate pure isomers . Cross-validation via NMR and IR spectra ensures alignment with literature data .

Q. How can structural modifications (e.g., allylidene or nitroaryl groups) enhance the biological or catalytic activity of cyclohexane-1,3-dione derivatives?

- Methodological Answer : Condensation reactions with aldehydes (e.g., 4-nitrocinnamaldehyde) introduce conjugated systems, improving photophysical properties or binding affinity. For example, L-proline-catalyzed reactions under anhydrous conditions yield allylidene derivatives with 62% efficiency, which are screened for antimicrobial or anticancer activity via in vitro assays .

Q. What role do cyclohexane-1,3-dione derivatives play in asymmetric synthesis, and how are enantiomeric excesses quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.